molecular formula C22H19FN2O5 B2577225 N-(2H-1,3-benzodioxol-5-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide CAS No. 946254-15-5

N-(2H-1,3-benzodioxol-5-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide

Cat. No.: B2577225
CAS No.: 946254-15-5
M. Wt: 410.401
InChI Key: RVCULGIQLZTOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a fluorophenyl group, and a dihydropyridinyl acetamide structure, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O5/c1-14-8-18(26)21(28-12-15-2-4-16(23)5-3-15)10-25(14)11-22(27)24-17-6-7-19-20(9-17)30-13-29-19/h2-10H,11-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCULGIQLZTOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NC2=CC3=C(C=C2)OCO3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2H-1,3-benzodioxole with appropriate reagents to introduce the fluorophenyl and dihydropyridinyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide is unique due to its combination of benzodioxole, fluorophenyl, and dihydropyridinyl groups. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a synthetic compound noted for its complex structure and potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety , a dihydropyridine core , and a fluorophenyl group , contributing to its pharmacological properties. The structural formula is represented as follows:

C23H23FN4O4\text{C}_{23}\text{H}_{23}\text{F}\text{N}_{4}\text{O}_{4}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Key mechanisms include:

  • Inhibition of Kinases : Similar compounds have shown efficacy as kinase inhibitors, particularly in cancer therapy. For instance, the compound's structural analogs have been reported to inhibit MEK1/2 kinases, which are crucial in the MAPK signaling pathway associated with cell proliferation and survival .
  • Cytotoxicity Against Cancer Cell Lines : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve selective binding to specific enzymes or receptors that regulate cell growth and apoptosis.

In Vitro Studies

Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MV4-11 (Acute leukemia)0.3MEK1/2 inhibition
MOLM13 (Acute monocytic leukemia)1.2MEK1/2 inhibition
BRAF mutant melanoma14 - 50G0/G1 arrest via MAPK pathway
Normal fibroblast>200No significant effect

The IC50 values reflect the concentration required to inhibit 50% of cell growth, indicating the compound's potency against specific cancer types while sparing normal cells.

In Vivo Studies

In vivo studies using xenograft models have demonstrated that oral administration of the compound leads to significant tumor growth inhibition in BRAF mutant lines at doses as low as 10 mg/kg .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Acute Biphenotypic Leukemia : A study indicated that treatment with the compound resulted in significant tumor regression in xenograft models derived from acute biphenotypic leukemia cells. The mechanism was linked to downregulation of phospho-ERK levels, suggesting effective modulation of the MAPK pathway .
  • BRAF Mutant Melanoma : In another investigation, the compound exhibited selective toxicity towards BRAF mutant melanoma cells while showing minimal effects on wild-type counterparts. This selectivity suggests potential for targeted therapy in genetically defined patient populations.

Q & A

Basic: What are the optimal synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide?

Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the dihydropyridinone core. Key steps include:

  • Methoxy group introduction : Reaction of 4-fluorobenzyl alcohol with the dihydropyridinone intermediate under Mitsunobu conditions (e.g., using DIAD and triphenylphosphine) to install the (4-fluorophenyl)methoxy group .
  • Acetamide coupling : Amide bond formation between the benzodioxole amine and the activated carboxylic acid derivative (e.g., using EDC/HOBt in DMF) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., from ethanol/water mixtures) ensure high purity (>95%) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR confirm regiochemistry (e.g., distinguishing between 4-oxo and methoxy substituents). For example, the dihydropyridinone carbonyl resonates at ~170 ppm in 13C^{13} \text{C} NMR .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 513.5) and purity .
  • IR spectroscopy : Key peaks include the acetamide C=O stretch (~1667 cm1^{-1}) and benzodioxole C-O-C asymmetric vibrations (~1250 cm1^{-1}) .

Advanced: What challenges arise in resolving its X-ray crystallographic structure?

Answer:

  • Crystal packing issues : The bulky benzodioxole and fluorophenyl groups may hinder crystallization. Co-crystallization with small molecules (e.g., DMSO) or using vapor diffusion methods can improve crystal quality .
  • Disorder in flexible groups : The methoxy and dihydropyridinone moieties may exhibit positional disorder. SHELXL refinement with restraints (e.g., DELU and SIMU commands) helps mitigate this .
  • Data collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) is recommended to resolve overlapping electron density in the heterocyclic core .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

Answer:

  • Core modifications : Replace the dihydropyridinone with pyrido-pyrimidine (as in ) to assess impact on kinase inhibition .
  • Substituent variation : Synthesize analogs with electron-withdrawing groups (e.g., -NO2_2) on the fluorophenyl ring to study effects on receptor binding .
  • In silico docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., COX-2) to predict binding modes and guide synthesis .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

  • Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 for receptor assays) and protocols (e.g., MTT vs. resazurin for cytotoxicity) to minimize variability .
  • Metabolic stability testing : Compare hepatic microsomal half-life (e.g., human vs. rodent) to explain species-specific discrepancies .
  • Cross-study validation : Use orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm activity .

Advanced: What computational methods predict its metabolic pathways and toxicity?

Answer:

  • ADMET prediction : Tools like SwissADME estimate CYP450 metabolism (e.g., CYP3A4-mediated demethylation of the methoxy group) and BBB permeability .
  • Toxicity profiling : Use Derek Nexus to identify structural alerts (e.g., benzodioxole’s potential hepatotoxicity) .
  • MD simulations : GROMACS-based simulations (AMBER force field) model interactions with metabolizing enzymes (e.g., UDP-glucuronosyltransferases) .

Advanced: How does solvent choice impact its reactivity in nucleophilic substitutions?

Answer:

  • Polar aprotic solvents : DMF enhances SN2 reactivity for methoxy group installation (e.g., K2_2CO3_3/DMF at 80°C) but may promote side reactions with acidic protons .
  • Protic solvents : Ethanol/water mixtures favor crystallization but slow reaction rates due to hydrogen bonding .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) in DMSO at 120°C, improving yield by ~15% .

Advanced: What strategies validate its target engagement in cellular assays?

Answer:

  • Photoaffinity labeling : Incorporate a diazirine moiety into the acetamide chain to crosslink with target proteins, followed by LC-MS/MS identification .
  • Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of the target protein (e.g., PARP1) in HeLa lysates after compound treatment .
  • BRET/FRET biosensors : Use engineered cells expressing NanoLuc-tagged targets to quantify real-time binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.